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Compound of Interest

Compound Name: N-(1-phenylethyl)nicotinamide

Cat. No.: B270365

Get Quote

The design of N-(1-phenylethyl)nicotinamide analogs is rooted in a modular SAR framework.

Unlike natural NAD⁺, which relies on a bulky, highly polar adenosine diphosphate ribose moiety

for enzyme anchoring, P2NA⁺ utilizes a streamlined, hydrophobic tail to achieve active-site

affinity.

The Nicotinamide Core: The pyridine-3-carboxylic acid amide ring remains the non-

negotiable redox center. Its electron-withdrawing nature dictates the reduction potential,

which must remain closely aligned with natural NAD⁺ (approx. -320 mV) to ensure

thermodynamic compatibility with target reductases[1].

The Alkyl Linker: The length and branching of the N-alkyl chain (e.g., methyl, ethyl, propyl)

dictate the spatial flexibility of the molecule. An ethyl linker (as seen in P2NA⁺) provides the

optimal distance for the terminal ring to reach deeper hydrophobic pockets within the

enzyme without causing steric clashes during the hydride transfer transition state.

The Terminal Phenyl Ring: The substitution of a phenyl ring acts as an essential hydrophobic

anchor. Wild-type enzymes often reject these synthetic tails due to steric hindrance.

However, engineering the enzyme's Rossmann-fold binding pocket—specifically mutating
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bulky residues to smaller ones (e.g., SsGDH Ile192Thr/Val306Ile)—creates a complementary

hydrophobic cavity that drastically lowers the Michaelis constant ( Km​) for P2NA⁺[3].
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Caption: Logical SAR framework of N-(1-phenylethyl)nicotinamide analogs determining

catalytic efficiency.

Performance Comparison: P2NA⁺ vs. Alternatives
To objectively evaluate the utility of P2NA⁺, we must compare it against the natural cofactor

(NAD⁺) and a first-generation biomimetic, 1-benzylnicotinamide (BNA⁺). The data below

synthesizes the performance of these cofactors when utilized with wild-type (WT) and

engineered SsGDH.

Table 1: Comparative Performance of Cofactors in SsGDH Systems
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Causality of Performance: The exceptional performance of P2NA⁺ with the engineered double

mutant (Ile192Thr/Val306Ile) is not coincidental. The Ile → Thr and Val → Ile mutations

specifically remodel the steric bulk of the cofactor-binding pocket. This allows the phenylethyl

tail of P2NA⁺ to dock securely via hydrophobic interactions, effectively compensating for the

lack of the ADP-ribose moiety found in NAD⁺. This engineered synergy enables full conversion

of substrates (e.g., 10 mM 2-methylbut-2-enal) in coupled enzymatic systems[3].

Self-Validating Experimental Protocol: Enzyme-
Coupled NCB Regeneration
To utilize P2NA⁺ analogs effectively, researchers must employ a coupled regeneration system.

The following protocol details a self-validating workflow using engineered SsGDH to regenerate

reduced P2NAH, which is subsequently consumed by an Enoate Reductase (ER) from

Thermus scotoductus to drive a chiral reduction[3].
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Phase 1: System Preparation and Baseline Validation
Enzyme Reconstitution: Prepare purified engineered SsGDH (Ile192Thr/Val306Ile) and T.

scotoductus ER in 50 mM Tris-HCl buffer (pH 7.5).

Cofactor Baseline (Control Step): Prepare a 1 mM solution of P2NA⁺ in the same buffer.

Measure the baseline absorbance at 358 nm (the λmax​for the reduced dihydropyridine form

of P2NAH). Validation: The baseline must read near zero, confirming the cofactor is fully

oxidized.

Phase 2: Regeneration Assay Initiation
Substrate Addition: To a 1 mL reaction volume, add 50 mM D-glucose (sacrificial electron

donor) and 10 mM 2-methylbut-2-enal (target substrate)[3].

Catalyst Injection: Inject 1 U/mL of SsGDH and 1 U/mL of ER.

Reaction Trigger: Initiate the cascade by adding 1 mM P2NA⁺.

Spectrophotometric Monitoring: Continuously monitor absorbance at 358 nm.

Causality Check: A steady-state absorbance indicates that the rate of P2NA⁺ reduction by

SsGDH perfectly matches the rate of P2NAH oxidation by ER. If absorbance spikes and

plateaus, ER activity is the bottleneck; if it remains zero, SsGDH is the bottleneck.

Phase 3: Product Verification
Reaction Quenching: After 12 hours at 40°C, quench the reaction by adding 500 μ L of ethyl

acetate.

GC-MS Analysis: Extract the organic layer and analyze via GC-MS. Validation: The system is

validated by the full conversion of 10 mM 2-methylbut-2-enal into its corresponding chiral

saturated aldehyde, confirming that the P2NA⁺/P2NAH cycle turned over at least 10 times

(Total Turnover Number ≥ 10)[3].
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Caption: Enzyme-coupled regeneration workflow using P2NA+ biomimetics for chiral synthesis.

Strategic Outlook for Drug Development and
Biomanufacturing
The transition from natural NAD⁺ to N-(1-phenylethyl)nicotinamide analogs represents a

paradigm shift in in vitro biomanufacturing. By uncoupling the redox chemistry from the fragile

and expensive ribose-phosphate backbone, researchers can scale up enzymatic cascades that

were previously cost-prohibitive. Furthermore, the SAR principles outlined here demonstrate

that enzymes like SsGDH are highly plastic; minor active-site mutagenesis can bridge the

evolutionary gap between natural cofactors and synthetic biomimetics, paving the way for fully

artificial, highly stable metabolic pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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